molecular formula C39H71NO6SSi2 B12853244 (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid

(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid

Cat. No.: B12853244
M. Wt: 738.2 g/mol
InChI Key: IDHLZOWJDYQQSB-SBXNIOEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, silyl ether, and thiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as silylation, hydroxylation, and thiazole ring formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C39H71NO6SSi2

Molecular Weight

738.2 g/mol

IUPAC Name

(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid

InChI

InChI=1S/C39H71NO6SSi2/c1-26(21-22-32(41)28(3)23-31-25-47-30(5)40-31)19-18-20-27(2)35(46-49(16,17)38(9,10)11)29(4)36(44)39(12,13)33(24-34(42)43)45-48(14,15)37(6,7)8/h21,23,25,27,29,32-33,35,41H,18-20,22,24H2,1-17H3,(H,42,43)/b26-21-,28-23+/t27?,29-,32+,33+,35+/m1/s1

InChI Key

IDHLZOWJDYQQSB-SBXNIOEKSA-N

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCCC(C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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